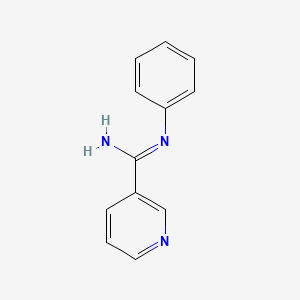

Nicotinamidine, N-phenyl-

Description

Nicotinamidine, N-phenyl- derivatives are a class of organoheterocyclic compounds characterized by a pyridine core substituted with an amidine group and a phenyl ring. These compounds have garnered attention due to their diverse biological and industrial applications. For instance, substituted phenylfuranylnicotinamidines (e.g., compounds 4a–i) exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10–20 μM . Notably, 4a and 4b demonstrated efficacy comparable to ampicillin against Staphylococcus aureus (MIC = 10 μM) . Structurally, the presence of the N-phenyl group and substituents on the terminal phenyl ring critically modulate biological activity, as shown in docking studies and structure-activity relationship (SAR) analyses .

In industrial contexts, nicotinamidine derivatives like MA-0949 (6-(2,2′-bithiophene-5-yl) nicotinamidine) serve as corrosion inhibitors, achieving 98.3% inhibition efficiency for carbon steel in acidic environments . This underscores the versatility of the nicotinamidine scaffold.

Properties

IUPAC Name |

N'-phenylpyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-12(10-5-4-8-14-9-10)15-11-6-2-1-3-7-11/h1-9H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNNNQQPRPXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186312 | |

| Record name | Nicotinamidine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32622-22-3 | |

| Record name | Nicotinamidine, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032622223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamidine, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinamidine, N-phenyl-, typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is used to prepare the nitrile precursors. The nitrile precursors are then converted to the corresponding nicotinamidines using lithium bis(trimethylsilyl)amide (LiN(TMS)2) . The reaction conditions for the Suzuki coupling include the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for nicotinamidine, N-phenyl-, are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki coupling reaction, being a widely used method in organic synthesis, can be adapted for industrial-scale production with appropriate modifications to the reaction setup and conditions.

Chemical Reactions Analysis

Types of Reactions

Nicotinamidine, N-phenyl-, can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Nicotinamidine, N-phenyl-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of nicotinamidine, N-phenyl-, involves its interaction with molecular targets and pathways within cells. The compound has been shown to exhibit nuclease-like DNA degradation ability and antioxidant properties . These activities contribute to its antimicrobial and antiproliferative effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate cellular processes makes it a promising candidate for further research .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Differences :

Functional Differences :

N-Phenyl Verdazyls and Styryl Radicals

Structural Differences :

Functional Differences :

- Fluorescence: N-phenyl verdazyls are non-fluorescent, but their styryl derivatives exhibit fluorescence due to π-stacking interactions . Nicotinamidines lack intrinsic fluorescence but show bioactivity linked to substituent electronics.

N-Phenyl Phthalimide Anticonvulsants

Structural Similarities :

- Both feature an N-phenyl group critical for target interactions.

Functional Differences :

- Mechanism : Phthalimide derivatives inhibit voltage-gated sodium channels (similar to phenytoin) , while nicotinamidines may act via DNA degradation or antioxidant pathways .

- SAR : Substituents at the ortho position (e.g., 2'-F, 2'-Cl) enhance anticonvulsant activity in phthalimides , whereas para substituents in nicotinamidines improve anticancer potency .

Nicotinamide (Niacinamide)

Structural Differences :

- Functional Group : Amide (-CONH₂) vs. amidine (-C(=NH)NH₂) in nicotinamidine.

Functional Similarities :

- Therapeutic Role : Both are pyridine derivatives with applications in metabolic pathways (nicotinamide is a precursor to NAD⁺) .

- Bioactivity : Nicotinamide lacks the antiproliferative and antimicrobial effects seen in nicotinamidines, emphasizing the amidine group’s importance .

Data Tables

Table 2: Substituent Effects on Bioactivity

Q & A

Q. How can researchers synthesize N-phenyl nicotinamidine derivatives with high purity?

The synthesis typically involves a Suzuki coupling reaction between 6-(5-bromofuran-2-yl)nicotinonitrile and phenylboronic acid derivatives, followed by conversion to nicotinamidines using LiN(TMS)₂ in tetrahydrofuran (THF). Structural confirmation is achieved via spectral analyses:

- 1H NMR : Two deuterium-exchangeable singlet signals at δ9.33 (2H) and δ9.62 (2H) indicate the cationic amidine group .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 293 for compound 4b) validate molecular weights .

Q. What analytical techniques are essential for characterizing N-phenyl nicotinamidine derivatives?

Key methods include:

- 1H/13C NMR : Identifies functional groups and carbon networks. For example, signals corresponding to pyridyl, furan, and benzene moieties confirm structural integrity .

- Elemental analysis : Validates empirical formulas .

- UV-Vis spectroscopy : Used in antioxidant assays (e.g., measuring absorbance at 517 nm to quantify radical scavenging activity) .

Q. How can total antioxidant activity be reliably measured for nicotinamidine derivatives?

Use the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay:

- Calculate radical scavenging activity as \text{% Activity} = \frac{A_{\text{control}} - A_{\text{sample}}}{A_{\text{control}}} \times 100, where excludes the test compound .

- Perform triplicate analyses to ensure reproducibility .

Advanced Research Questions

Q. How can photophysical properties of N-phenyl nicotinamidine derivatives be systematically studied?

Combine steady-state/time-resolved fluorescence spectroscopy with time-dependent density functional theory (TDDFT) calculations:

- Experimental data (e.g., solvent-dependent emission spectra) are compared with TDDFT-predicted electronic transitions to elucidate intramolecular charge transfer (ICT) behavior .

- Example: Nicotinamidine as an electron-acceptor moiety paired with methoxy or N,N-dimethylamino donor groups reveals solvent-polarity-dependent fluorescence quenching .

Q. What strategies resolve contradictions in spectral or bioactivity data across studies?

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography with NMR) to confirm ambiguous structural features .

- Statistical rigor : Apply ANOVA or t-tests to assess significance in bioactivity variations, especially in antioxidant or fluorescence assays .

- Computational modeling : TDDFT or molecular docking can explain discrepancies in photophysical or receptor-binding data .

Q. How can computational methods enhance the design of N-phenyl nicotinamidine-based probes?

- TDDFT simulations : Predict excited-state behavior (e.g., charge transfer kinetics) to guide the synthesis of derivatives with tailored fluorescence or redox properties .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays .

Q. What experimental designs improve the yield of nicotinamidine derivatives?

- Ligand-free catalysis : Copper(I) thiophenecarboxylate (CuTC) enables efficient N-arylation of amides, reducing side reactions .

- Orthogonal optimization : Use factorial design (e.g., varying temperature, catalyst loading) to identify critical reaction parameters .

Q. How can N-phenyl nicotinamidine derivatives be applied in fluorescence-based radical detection?

- Profluorescent trapping : Derivatives like styryl radical adducts exhibit fluorescence upon radical capture, while parent compounds remain quenched, enabling real-time monitoring of radical species .

- Solvent selection : Use aprotic solvents (e.g., DMSO) to stabilize radical intermediates and enhance fluorescence signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.